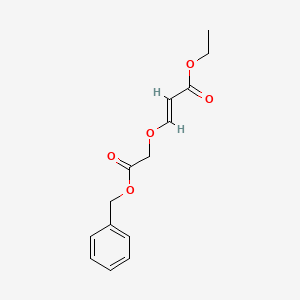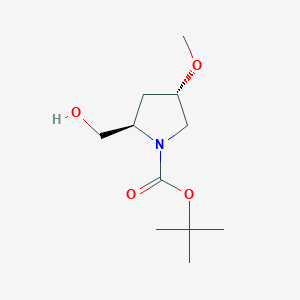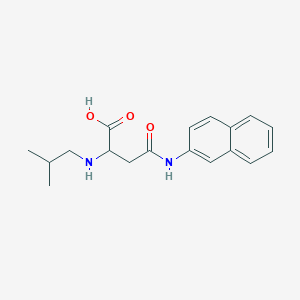
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known as INO-1001, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Applications De Recherche Scientifique
Synthesis of Copolymers
This compound is utilized in the synthesis of various copolymers . For instance, it can be involved in creating poly (sodium styrenesulfonate-co-2-vinyl-naphthalene) copolymer and poly (2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene . These copolymers have significant applications in the field of materials science, particularly in the development of photoactive polymer micelles and as stabilizers for polystyrene latexes .
Aggregation-Enhanced Emission
The naphthalene moiety of the compound can be used to synthesize fluorescent conjugated polymers with aggregation-enhanced emission properties . These polymers are particularly useful in explosive detection in aqueous media, offering a potential application in security and defense sectors.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be designed and synthesized as blue fluorescent emissive materials for use in OLEDs . The ability to manipulate the emission properties by inducing diverse aromatic groups makes it valuable for developing devices with specific color emission characteristics.
Biochemical Research
While not directly related to the exact compound , similar naphthalene derivatives are used in biochemical research. For example, 3-Naphthalen-2-yl-3-oxo-propionic acid ethyl ester is a biochemical used in proteomics research . This suggests that the compound may also have potential applications in biochemical and medical research.
Propriétés
IUPAC Name |
2-(2-methylpropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-19-16(18(22)23)10-17(21)20-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOUTMHLGWAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)

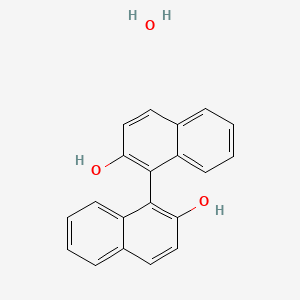


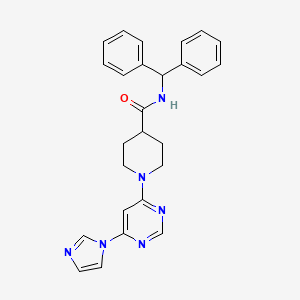
![3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2585833.png)
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)
![(2-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585835.png)
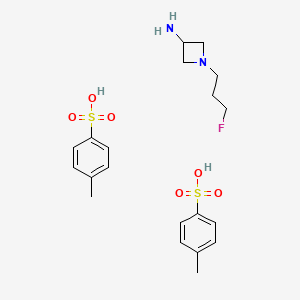
![5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2585838.png)
